6-(2,4-Difluorophenyl)nicotinic acid
Description
Contextualization within the Field of Nicotinic Acid Derivatives Research
Nicotinic acid and its derivatives represent a versatile class of compounds with a wide array of biological activities. researchgate.net Historically, nicotinic acid itself has been used to manage high levels of fats in the blood. chemistryjournal.net However, the exploration of its derivatives has unlocked a much broader therapeutic potential. Researchers have successfully synthesized numerous nicotinic acid derivatives with diverse pharmacological properties, including anti-inflammatory, analgesic, antioxidant, and antimicrobial effects. researchgate.netchemistryjournal.net
The pyridine (B92270) nucleus of nicotinic acid serves as a valuable scaffold in drug design, and modifications at various positions on this ring can lead to compounds with tailored activities. usda.gov For instance, different derivatives have been investigated for their potential in treating diseases such as cancer, Alzheimer's disease, and multi-drug resistant tuberculosis. chemistryjournal.netvulcanchem.com The development of novel synthetic methods continues to expand the library of nicotinic acid derivatives, providing a rich source of lead compounds for drug discovery programs. google.com
Significance of Fluorinated Pyridine Carboxylic Acids in Contemporary Medicinal Chemistry and Drug Discovery
The introduction of fluorine atoms into drug candidates is a widely used strategy in modern medicinal chemistry to enhance a molecule's pharmacological profile. Fluorinated pyridine carboxylic acids, such as 6-(2,4-Difluorophenyl)nicotinic acid, are of particular interest due to the unique properties that fluorine imparts.
The table below illustrates a comparison of this compound with related structures, highlighting the impact of fluorine substitution on molecular characteristics relevant to medicinal chemistry.
| Compound Name | Structural Difference from this compound | Potential Impact of Structural Difference |
| This compound | - | Baseline for comparison. |
| 6-Phenylnicotinic acid | Absence of fluorine atoms on the phenyl ring. | Lower lipophilicity and different metabolic stability profile. vulcanchem.com |
| 6-(3,5-Difluorophenyl)nicotinic acid | Different positioning of the two fluorine atoms on the phenyl ring (meta positions). | Altered electronic effects, dipole moment, and hydrogen bonding patterns. vulcanchem.com |
| 6-(3-Fluorophenyl)nicotinic acid | A single fluorine atom on the phenyl ring instead of two. | Reduced electronic effects compared to the difluorinated analog. vulcanchem.com |
| 6-(3,5-Dichlorophenyl)nicotinic acid | Chlorine atoms instead of fluorine atoms. | Chlorine has a larger atomic radius and different electronic effects, leading to higher lipophilicity. vulcanchem.com |
Properties
IUPAC Name |
6-(2,4-difluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-8-2-3-9(10(14)5-8)11-4-1-7(6-15-11)12(16)17/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOATVDDIXDITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647037 | |
| Record name | 6-(2,4-Difluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505082-74-6 | |
| Record name | 6-(2,4-Difluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 2,4 Difluorophenyl Nicotinic Acid and Its Advanced Derivatives
Direct Synthetic Routes to 6-(2,4-Difluorophenyl)nicotinic Acid
Direct synthetic routes are favored for their efficiency in constructing the target molecule, this compound. These methods often involve sophisticated catalytic systems and carefully controlled reaction conditions to ensure high purity and yield.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of biaryl compounds, including this compound. nih.gov These reactions facilitate the formation of a carbon-carbon bond between a derivative of nicotinic acid and a difluorophenyl group, a critical step in the synthesis. The versatility and reliability of palladium catalysts make this approach highly valuable in modern organic synthesis. nih.govyoutube.com
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.org This reaction is particularly effective for synthesizing this compound. In a typical protocol, a halogenated nicotinic acid derivative is reacted with 2,4-difluorophenylboronic acid in the presence of a palladium catalyst and a base. libretexts.org This method is favored for its mild reaction conditions and tolerance of various functional groups. nih.gov
The success of the Suzuki-Miyaura coupling is highly dependent on the careful optimization of several reaction parameters.
Catalyst Selection: The choice of the palladium catalyst is critical. While Pd(PPh₃)₄ is a commonly used and effective catalyst, other systems such as those based on palladacycles or palladium nanoparticles supported on materials like graphene have also been explored to enhance catalytic activity and recyclability. libretexts.orgstudfile.netugr.es
Base Influence: The base plays a crucial role in the catalytic cycle. A variety of bases can be used, with potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) often being effective choices. nih.govstudfile.net The selection of the base can significantly impact the reaction's efficiency. studfile.net
Temperature Regimes and Reaction Duration: The reaction temperature and duration are also optimized to maximize the yield and minimize side reactions. Temperatures typically range from 85°C to 100°C, with reaction times varying from a few hours to 24 hours. studfile.net
Interactive Data Table: Optimization of Suzuki-Miyaura Coupling Parameters
| Parameter | Variation | Observation |
| Catalyst | Pd(PPh₃)₄, Pd(dba)₂/P(o-tol)₃, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ generally provides superior results in terms of yield and purity. studfile.net |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | K₂CO₃ is often the most effective base for this transformation. studfile.net |
| Solvent | Toluene (B28343), DME/H₂O | Anhydrous toluene is suitable for electron-rich boronic acids, while aqueous DME is better for electron-poor ones. |
| Temperature | 85°C - 100°C | Higher temperatures can accelerate the reaction but may also lead to catalyst decomposition. studfile.net |
| Duration | 6 - 24 hours | The optimal duration depends on the specific reactants and conditions. |
Strategic Utilization of Halogenated Nicotinic Acid Precursors
The synthesis of this compound often begins with a halogenated nicotinic acid precursor. 6-chloronicotinic acid and 6-bromonicotinic acid are commonly used starting materials. nih.gov The choice between a chloro or bromo derivative can influence the reactivity in the Suzuki-Miyaura coupling, with bromo derivatives sometimes offering higher reactivity. These precursors are commercially available or can be synthesized through established methods. mdpi.com
The key reagent for introducing the difluorophenyl moiety is 2,4-difluorophenylboronic acid. mdpi.com This organoboron compound readily participates in the Suzuki-Miyaura reaction, coupling with the halogenated nicotinic acid to form the desired product. nih.gov The fluorine atoms on the phenyl ring can present challenges in the coupling reaction, sometimes requiring specifically optimized conditions to achieve high yields. researchgate.net
Condensation Reaction Pathways from 2′,4′-Difluoroacetophenone
An alternative synthetic route to derivatives of this compound involves a condensation reaction starting from 2′,4′-difluoroacetophenone. This approach can be used to build the pyridine (B92270) ring of the nicotinic acid structure. For instance, a one-pot three-component heterocyclocondensation process can be employed, reacting an enaminone derived from 2′,4′-difluoroacetophenone with ethyl acetoacetate (B1235776) and ammonium (B1175870) acetate (B1210297) in refluxing acetic acid to form the corresponding ethyl 6-(2,4-difluorophenyl)-2-methylnicotinate. mdpi.com This intermediate can then be further modified to yield the desired nicotinic acid derivative.
Synthetic Strategies for the Derivatization of the this compound Scaffold
The carboxylic acid group of this compound serves as a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse libraries of compounds for biological screening. Key derivatization strategies include the formation of amides, hydrazides, and various heterocyclic systems.
The conversion of the carboxylic acid to an amide is a fundamental transformation in drug discovery. Amide bond formation typically proceeds via the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. A common and efficient method involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govresearchgate.netpeptide.com The reaction is typically carried out in an inert solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) and may require a base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine, to neutralize the acid formed and facilitate the coupling. nih.govcommonorganicchemistry.com
The general protocol for this amidation is amenable to a wide array of amines, including those that are electron-deficient and typically less reactive. nih.gov The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst in combination with EDC and a catalytic amount of HOBt has been shown to be particularly effective for these challenging couplings. nih.govresearchgate.net
Table 1: Representative Conditions for Amide Synthesis
| Entry | Coupling Reagents | Base | Solvent | Typical Yield |
| 1 | EDC, HOBt, NH4Cl | - | DMF | High |
| 2 | EDC, HOBt | DIEA | DMF | 85% |
| 3 | EDCI, HOBt | N-methylmorpholine | DCM | Good |
This interactive table summarizes common conditions for the synthesis of amide derivatives from a carboxylic acid and an amine. The data is representative of typical amide coupling reactions. commonorganicchemistry.com
An alternative to standard coupling agents is the conversion of the carboxylic acid to a more reactive acyl fluoride (B91410). Acyl fluorides are often more stable and easier to handle than the corresponding acyl chlorides and can react efficiently with amines to form amides. mdpi.com The conversion of a carboxylic acid like this compound to its acyl fluoride can be achieved using various modern fluorinating reagents, such as XtalFluor-E or a combination of potassium fluoride (KF) and highly electron-deficient fluoroarenes. This transformation provides a versatile intermediate for subsequent nucleophilic substitution reactions. The reaction of the resulting 6-(2,4-difluorophenyl)nicotinoyl fluoride with an amine, often in a one-pot procedure, can lead to the desired amide derivative in high yield. researchgate.net This method is particularly useful for creating sterically hindered amides.
Nicotinic acid hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds, such as oxadiazoles (B1248032) and pyrazoles. researchgate.net The most common route to these hydrazides is the hydrazinolysis of the corresponding nicotinic acid ester. For instance, ethyl or methyl 6-(2,4-difluorophenyl)nicotinate can be refluxed with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) in a suitable solvent like ethanol (B145695) to yield 6-(2,4-difluorophenyl)nicotinohydrazide. researchgate.netresearchgate.net
The resulting hydrazide is a dinucleophilic reagent and can undergo further reactions. For example, condensation with aldehydes or ketones yields the corresponding hydrazones, which are themselves an important class of bioactive molecules. researchgate.net A study on the related 6-hydrazinonicotinic acid hydrazide demonstrated the chemoselective reaction of the N'-hydrazinyl group with aldehydes, leaving the C-hydrazide group intact for further transformations. researchgate.net
Table 2: Synthesis of a Schiff Base from a Nicotinic Acid Hydrazide Derivative
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
| 6-Chloronicotinic acid hydrazide | 2,4-Dichlorobenzaldehyde | Methanol | Room Temperature | 6-Chloro-N′-(2,4-dichlorobenzylidene)nicotinohydrazide |
This interactive table illustrates the synthesis of a Schiff base, a reaction analogous to those that 6-(2,4-Difluorophenyl)nicotinohydrazide can undergo. researchgate.net
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its hetero-variant is widely used for synthesizing heterocyclic systems. nih.govyoutube.com While not a direct derivatization of the pre-formed acid, the hetero-Diels-Alder reaction represents a key strategy for the de novo synthesis of the core 6-aryl-substituted pyridine ring of the target molecule. researchgate.net
For example, a [4+2] cycloaddition between a 2-azadiene (the diene component containing the nitrogen atom) and a suitable dienophile can construct the pyridine ring. researchgate.net Alternatively, reactions involving oxazoles as dienes with various dienophiles can lead to substituted pyridines after a retro-Diels-Alder sequence. researchgate.netresearchgate.net The substitution pattern on the final pyridine product is dictated by the substituents on the diene and dienophile. To achieve the this compound scaffold, one would need to employ a diene or dienophile bearing the 2,4-difluorophenyl group and another component that allows for the eventual installation of the carboxylic acid at the 3-position.
In multi-step syntheses, it is often necessary to temporarily protect the carboxylic acid functionality to prevent it from interfering with reactions at other sites on the molecule. Silyl esters are commonly used for this purpose due to their ease of formation and cleavage. researchgate.net
This compound can be converted to its trimethylsilyl (B98337) (TMS) ester by reaction with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide or N-(trimethylsilyl)imidazole. nih.govresearchgate.net This protection strategy is particularly useful in reactions involving organometallic reagents or reductions where the free carboxylic acid would be reactive. The TMS ester is generally stable under neutral or aprotic conditions but can be readily cleaved by treatment with a fluoride source (e.g., TBAF) or by simple aqueous workup to regenerate the carboxylic acid. nih.gov This method of in situ protection and subsequent deprotection allows for greater synthetic flexibility when elaborating other parts of the molecule.
Structure Activity Relationship Sar Elucidation of 6 2,4 Difluorophenyl Nicotinic Acid Analogues
Role of Fluorine Atom Incorporation on Molecular Properties and Biological Efficacy
Influence of Fluorination on Lipophilicity and Metabolic Stability
Key Research Findings:
Increased Lipophilicity: The substitution of hydrogen with fluorine typically increases the lipophilicity of a molecule. This is attributed to the fact that fluorine is more lipophilic than hydrogen. This enhanced lipophilicity can facilitate penetration into hydrophobic pockets of target proteins.
Metabolic Stability: A primary driver for incorporating fluorine is to block metabolically labile sites. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer half-life and improved bioavailability of a drug. For instance, strategic fluorination has been shown to improve metabolic stability in various drug classes.
Table 1: Impact of Fluorination on Physicochemical Properties
| Property | Effect of Fluorination | Rationale |
| Lipophilicity | Generally Increases | Fluorine is more lipophilic than hydrogen, facilitating interactions with hydrophobic environments. |
| Metabolic Stability | Significantly Increases | The high bond energy of the C-F bond makes it resistant to metabolic oxidation by enzymes like cytochrome P450. |
Impact on Electronic Properties and Specific Molecular Interactions
Fluorine's extreme electronegativity, the highest of all elements, exerts a powerful influence on the electronic distribution within a molecule. This, in turn, can modulate its interactions with biological targets.
Key Research Findings:
Inductive Effects: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups. In the case of 6-(2,4-difluorophenyl)nicotinic acid, the fluorine atoms can influence the acidity of the carboxylic acid and the basicity of the pyridine (B92270) nitrogen. A reduction in the basicity of amine-containing compounds can lead to improved membrane permeation and bioavailability.
Table 2: Influence of Fluorine on Molecular Interactions
| Interaction Type | Influence of Fluorine | Mechanism |
| Electronic Profile | Alters electron distribution | High electronegativity creates a strong inductive effect, modifying pKa of adjacent groups. |
| Binding Affinity | Can enhance binding | The polarized C-F bond can engage in dipole-dipole and weak hydrogen bond interactions with the target protein. |
| Steric Profile | Minimal steric hindrance | The small size of the fluorine atom allows for its substitution for hydrogen without significant steric clashes. |
Correlation Between Pyridine Ring Substitutions (beyond the 6-position) and Biological Response
While the 6-position of the nicotinic acid scaffold is occupied by the difluorophenyl group, substitutions at other positions on the pyridine ring (C2, C4, and C5) can significantly modulate the biological activity of the resulting analogues. The electronic and steric nature of these substituents can influence receptor binding affinity and efficacy.
Key Research Findings:
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the pyridine ring can alter the electron density of the ring system and the basicity of the pyridine nitrogen. This can impact the molecule's ability to interact with specific residues in a receptor's binding pocket. For example, studies on other nicotinic acid derivatives have shown that electron-withdrawing groups can influence activity.
Steric Hindrance: The size and position of substituents can introduce steric hindrance, which may either prevent or promote a favorable binding conformation. The optimal size and location of a substituent are highly dependent on the topology of the target's binding site. Research on related heterocyclic compounds has demonstrated that even small changes in substituent position can lead to significant differences in biological activity.
Table 3: Hypothetical SAR of Pyridine Ring Substitutions in this compound Analogues
| Substitution Position | Substituent Type | Predicted Impact on Activity | Rationale |
| C2-Position | Small, electron-withdrawing | May enhance activity | Could influence the orientation of the phenyl ring and interaction with the receptor. |
| C4-Position | Bulky, lipophilic | Potentially decrease activity | Steric hindrance may disrupt optimal binding conformation. |
| C5-Position | Hydrogen-bond donor/acceptor | Could increase potency | May form additional favorable interactions within the binding site. |
Effect of Carboxylic Acid Moiety Modifications on Pharmacological Profile
The carboxylic acid group of nicotinic acid is often crucial for its biological activity, typically acting as a key pharmacophoric element that interacts with the target receptor. Modification of this group through esterification, amidation, or replacement with bioisosteres can dramatically alter the pharmacological profile of the compound.
Key Research Findings:
Ester and Amide Analogues: Converting the carboxylic acid to an ester or an amide can modulate the compound's polarity, solubility, and membrane permeability. Esters can act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid. Amides, being more stable to hydrolysis, can lead to compounds with different pharmacological properties and durations of action. Studies on other nicotinic acid derivatives have explored these modifications to improve pharmacokinetic parameters. researchgate.net For instance, the conversion of a carboxylic acid to a nicotinamide (B372718) can alter its biological target and effects. researchgate.net
Table 4: Pharmacological Impact of Carboxylic Acid Modifications
| Modification | Effect on Pharmacological Profile | Rationale |
| Esterification | Can act as a prodrug; alters solubility and permeability. | Esters are often more lipophilic and can be hydrolyzed by esterases to the active acid form. |
| Amidation | Increases metabolic stability; alters binding interactions. | Amides are generally more resistant to hydrolysis than esters and present different hydrogen bonding patterns. |
| Bioisosteric Replacement (e.g., Tetrazole) | Can improve metabolic stability and oral bioavailability while maintaining key interactions. | Bioisosteres mimic the acidic and hydrogen bonding properties of the carboxylic acid but with different physicochemical characteristics. drughunter.comnih.gov |
Biological Activities and Pharmacological Investigations of 6 2,4 Difluorophenyl Nicotinic Acid and Its Derivatives
Antimicrobial Activity Assessments
Derivatives of nicotinic acid, a form of vitamin B3, have been the subject of extensive research to develop new antimicrobial agents. nih.govnih.gov While nicotinic acid itself does not have a proven direct antibacterial effect, it can enhance the ability of immune cells to combat pathogens like Staphylococcus aureus. nih.gov Chemical modifications of the nicotinic acid scaffold have led to the creation of compounds with significant bactericidal properties. nih.govresearchgate.net
Research has demonstrated that synthetic derivatives of nicotinic acid, such as acylhydrazones and 1,3,4-oxadiazolines, exhibit promising activity against Gram-positive bacteria. nih.gov In one study, a series of twelve acylhydrazone derivatives of nicotinic acid were synthesized and evaluated. Two of these compounds showed notable activity against Gram-positive bacteria, particularly Staphylococcus epidermidis and the methicillin-resistant Staphylococcus aureus (MRSA) strain ATCC 43300. nih.gov
Further chemical transformation of these acylhydrazones into 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives also yielded compounds with potent antimicrobial effects. One such derivative, featuring a 5-nitrofuran substituent, was active against all tested bacterial strains and showed particularly strong efficacy against the Gram-positive bacteria Bacillus subtilis ATCC 6633 and Staphylococcus aureus ATCC 6538. nih.gov Similarly, other research into nicotinamide (B372718) derivatives confirmed their effectiveness against both Bacillus subtilis and Staphylococcus aureus. researchgate.net
Additionally, related structures incorporating the 2,4-difluorophenyl group, such as derivatives of 1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid, have displayed in vivo activity against S. aureus. mdpi.com
Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's potency. For nicotinic acid derivatives, these values highlight their potential as effective antibacterial agents. Studies on acylhydrazone derivatives of nicotinic acid revealed significant activity, with one compound demonstrating an MIC of 7.81 µg/mL against the MRSA strain Staphylococcus aureus ATCC 43300 and as low as 1.95 µg/mL against Staphylococcus epidermidis ATCC 12228. nih.gov
Following cyclization to 1,3,4-oxadiazoline derivatives, a compound bearing a 5-nitrofuran substituent showed potent activity with an MIC of 7.81 µg/mL against both Bacillus subtilis ATCC 6633 and Staphylococcus aureus ATCC 6538. nih.gov The MIC for this derivative against the MRSA strain was 15.62 µg/mL. nih.gov These findings indicate that specific substitutions on the nicotinic acid framework are crucial for potent antibacterial action.
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Nicotinic Acid Derivatives
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Acylhydrazone Derivative | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | nih.gov |
| Acylhydrazone Derivative | Staphylococcus epidermidis ATCC 12228 | 1.95 | nih.gov |
| 1,3,4-Oxadiazoline Derivative | Bacillus subtilis ATCC 6633 | 7.81 | nih.gov |
| 1,3,4-Oxadiazoline Derivative | Staphylococcus aureus ATCC 6538 | 7.81 | nih.gov |
| 1,3,4-Oxadiazoline Derivative | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | nih.gov |
The transport of nicotinic acid into bacterial cells, such as Escherichia coli, is an active process dependent on both a specific enzyme and an energy source. nih.gov The uptake mechanism relies on the enzyme nicotinic acid phosphoribosyl transferase. nih.gov Studies have shown that this transport process is not significantly inhibited by respiratory inhibitors or anaerobic conditions. However, the uptake is reduced by inhibitors of glycolysis and compounds that uncouple ATP production, such as sodium arsenate. nih.gov This indicates that the transport of nicotinic acid into E. coli is dependent on ATP. nih.gov
The process exhibits saturation kinetics, with a measured Michaelis constant (Km) of 1.75 µM and a maximum velocity (Vmax) of 0.116 nmoles/min/mg dry weight under optimal conditions. nih.gov This active transport can lead to an intracellular concentration of pyridine (B92270) compounds that is 44-fold higher than the external concentration. nih.gov
Cross-resistance occurs when a bacterium develops resistance to one antibiotic that also confers resistance to another, often due to a shared mechanism of action or resistance. Ciprofloxacin (B1669076), a fluoroquinolone antibiotic, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.gov Resistance to ciprofloxacin commonly arises from mutations in the genes encoding these enzymes, specifically the gyrA and parC genes. nih.gov
Derivatives of 1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid, which share structural similarities with quinolone antibiotics, have been found to have activity comparable to ciprofloxacin. mdpi.com Given that these compounds and fluoroquinolones may target the same bacterial enzymes, there is a potential for cross-resistance. If a bacterial strain possesses mutations in the gyrA or parC genes that confer resistance to ciprofloxacin, it is likely to also show resistance to other compounds that act on these targets. nih.govnih.gov High-level resistance to quinolones is frequently associated with the accumulation of mutations in both of these target enzymes. nih.gov
Antiviral Activity Research
The search for novel antiviral agents is critical due to the emergence of drug-resistant viral strains. The human immunodeficiency virus type 1 (HIV-1) remains a primary target for drug development, with its enzyme, reverse transcriptase (RT), being a key focus for inhibition. mdpi.com
HIV-1 Reverse Transcriptase (RT) is a multifunctional enzyme with two distinct catalytic activities essential for viral replication: a DNA polymerase function and a Ribonuclease H (RNase H) function. mdpi.com The RNase H activity is responsible for degrading the RNA strand of RNA/DNA hybrids created during reverse transcription. nih.gov While most RT inhibitors target the polymerase function, the RNase H active site represents a promising, less-exploited target for new antiretroviral drugs. mdpi.comnih.gov
Research into nicotinic acid derivatives has identified compounds capable of inhibiting both enzymatic functions of HIV-1 RT. A study on a series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives found that many of these compounds inhibited the HIV-1 RT-associated RNase H function at low micromolar concentrations. mdpi.com Among 44 derivatives tested, seven also demonstrated the ability to inhibit viral replication in cell-based assays. mdpi.com These compounds are considered dual inhibitors because they can act on both the RNase H and polymerase functions. mdpi.comresearchgate.net
The mechanism of RNase H inhibition by many active-site inhibitors involves chelating the two essential magnesium ions in the enzyme's active site, which prevents the enzyme from binding to and cleaving its substrate. nih.govnih.gov The development of nicotinic acid derivatives and related scaffolds that can effectively target the RNase H domain could provide a new class of therapeutics effective against drug-resistant HIV variants. mdpi.commdpi.com
Table 2: Antiviral and RNase H Inhibitory Activity of a Selected Nicotinic Acid Derivative
| Compound | RNase H IC₅₀ (µM) | Antiviral EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| 3,5-dimethoxyphenyl ester 21 | 2.6 | 2.5 | >25 | >10 | mdpi.com |
Therapeutic Potential in Neurodegenerative Disorders
The therapeutic potential of 6-(2,4-difluorophenyl)nicotinic acid and its derivatives in the context of neurodegenerative disorders has been an area of significant scientific inquiry. Research has particularly focused on their interaction with key neurological pathways and receptors that are implicated in conditions such as Alzheimer's and Parkinson's diseases. The exploration of these compounds is driven by the pressing need for novel therapeutic strategies to combat the progressive neuronal loss and cognitive decline characteristic of these disorders.
Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
Derivatives of this compound have been investigated for their ability to modulate nicotinic acetylcholine receptors (nAChRs). These receptors are a family of ligand-gated ion channels that are widely distributed in the central nervous system and play a crucial role in cognitive functions, including learning and memory. nih.gov The modulation of nAChRs can occur through various mechanisms, including positive allosteric modulation (PAM), negative allosteric modulation (NAM), and silent allosteric modulation (SAM), which involve binding to sites on the receptor that are distinct from the acetylcholine binding site. caymanchem.com Allosteric modulators can fine-tune the receptor's response to the endogenous neurotransmitter acetylcholine, offering a more nuanced therapeutic approach compared to direct agonists or antagonists. caymanchem.com The structural features of nicotinic acid derivatives are being explored to design selective modulators for different nAChR subtypes, such as the α7 and α4β2 subtypes, which are particularly abundant in the brain. nih.gov
Implications for Alzheimer's Disease and Parkinson's Disease Research
The loss of nicotinic receptors is a known pathological hallmark of both Alzheimer's disease and Parkinson's disease. nih.gov This has prompted research into nicotinic agents as potential therapeutics. nih.gov In Alzheimer's disease, the cholinergic deficit is a key feature, and enhancing cholinergic signaling through nAChR modulation is a primary therapeutic strategy. nih.gov Studies have shown that increased dietary intake of niacin (nicotinic acid) is associated with a reduced risk of Alzheimer's disease. ossila.com
In Parkinson's disease, the neuroprotective effects of nicotine (B1678760) have been observed in animal models, suggesting that nAChR agonists could slow the progression of the disease. Low-dose niacin supplementation has shown potential in improving motor scores in individuals with Parkinson's disease. The ability of nicotinic compounds to modulate dopaminergic pathways and protect against neuronal damage underscores their relevance in Parkinson's disease research. While direct studies on this compound are part of this broader research effort, the general findings on nicotinic acid and its derivatives provide a strong rationale for its investigation in these neurodegenerative conditions.
Anti-inflammatory and Analgesic Effects
Derivatives of nicotinic acid have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. Research has shown that certain 2-substituted phenyl derivatives of nicotinic acid exhibit notable analgesic and anti-inflammatory activities, in some cases comparable to established drugs like mefenamic acid. The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) involved in inflammation and pain.
Some nicotinic acid derivatives have been shown to reduce the serum levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), further supporting their anti-inflammatory potential. The development of nicotinic acid-based compounds with a dual anti-inflammatory and analgesic profile is an active area of research.
Antitubercular Activity Evaluations
The search for new and effective treatments for tuberculosis has led to the investigation of various chemical scaffolds, including nicotinic acid derivatives. Nicotinic acid itself is a vital vitamin involved in numerous biological processes, and its derivatives have been explored for their antibacterial properties.
Specifically, hydrazide derivatives of nicotinic acid have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. Research has shown that certain N'-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides exhibit significant antitubercular activity. The structure-activity relationship (SAR) studies of these compounds suggest that lipophilicity is a critical factor for their antimycobacterial efficacy. For instance, the incorporation of a bromine atom into the isatin (B1672199) moiety of these hydrazides was found to remarkably increase their activity against M. tuberculosis.
| Compound | Modification | MIC (μg/mL) against M. tuberculosis | Reference |
|---|---|---|---|
| 8a | Isatin hydrazide (unsubstituted) | 25 | |
| 8b | Isatin hydrazide (Chloro-substituted) | 12.5 | |
| 8c | Isatin hydrazide (Bromo-substituted) | 6.25 |
Investigations into Kinase Inhibition
While the broader class of nicotinic acid derivatives and related heterocyclic compounds have been investigated as kinase inhibitors, specific studies focusing on the kinase inhibition profile of this compound are not extensively reported in the available scientific literature. Kinase inhibitors are a significant class of therapeutic agents, particularly in oncology, that target protein kinases involved in cell signaling pathways. Research on structurally related compounds, such as those with thieno[3,2-b]pyridine (B153574) and quinoline (B57606) scaffolds, has demonstrated potent inhibition of kinases like Src. However, direct evidence of this compound acting as a kinase inhibitor is not well-documented.
General Cytotoxicity Profiling in Relevant Cell Lines
The cytotoxic potential of derivatives of this compound has been evaluated against various cancer cell lines to assess their potential as anticancer agents. For instance, certain N'-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides, which showed promising antitubercular activity, were also profiled for their cytotoxicity.
These compounds were tested against a panel of human cancer cell lines including HT-29 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The results indicated that the most potent antitubercular compounds (8b and 8c) were devoid of apparent cytotoxicity to these cell lines, suggesting a selective mechanism of action against M. tuberculosis. This lack of general cytotoxicity is a favorable characteristic for the development of antimicrobial agents, as it suggests a lower potential for off-target effects in human cells.
| Compound | Cell Line | Cytotoxicity | Reference |
|---|---|---|---|
| 8b | HT-29, PC-3, A549, HepG2, MCF-7 | Devoid of apparent cytotoxicity | |
| 8c | HT-29, PC-3, A549, HepG2, MCF-7 | Devoid of apparent cytotoxicity |
Computational Approaches in the Research and Development of 6 2,4 Difluorophenyl Nicotinic Acid
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is a cornerstone of structure-based drug design, used to screen virtual compound libraries and to elucidate the molecular basis of a ligand's activity.
A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function that estimates the free energy of binding (e.g., in kcal/mol). A lower (more negative) score generally indicates a more stable ligand-receptor complex and higher binding affinity. This allows researchers to virtually screen thousands of compounds against a protein target and prioritize those with the highest predicted potency for synthesis and in vitro testing.
For nicotinic acid derivatives, docking studies have been widely applied to predict their binding to various therapeutic targets. For instance, derivatives have been docked against enzymes like penicillin-binding proteins (PBP3) and sterol 14-alpha demethylase (CYP51) to assess their potential as antimicrobial agents. nih.gov In such studies, the docking scores provide a quantitative measure to compare the potential efficacy of different chemical modifications. nih.gov
Table 1: Illustrative Docking Scores of Nicotinic Acid Derivatives Against a Hypothetical Protein Target
| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity |
| Nicotinic Acid | -5.8 | Moderate |
| 6-Phenylnicotinic acid | -7.2 | High |
| 6-(4-Fluorophenyl)nicotinic acid | -7.5 | High |
| 6-(2,4-Difluorophenyl)nicotinic acid | -8.1 | Very High |
Note: The data in this table is illustrative and intended to demonstrate the output of a typical molecular docking study.
Beyond predicting affinity, docking provides a three-dimensional model of the ligand within the protein's binding site, allowing for detailed visualization of the intermolecular interactions that stabilize the complex. These interactions include hydrogen bonds, ionic interactions, hydrophobic interactions, and halogen bonds. Understanding these specific contacts is crucial for explaining a compound's activity and for designing modifications to improve it. volkamerlab.org
Studies on the nicotinic acetylcholine (B1216132) receptor (nAChR), for example, have used docking to elucidate how ligands like nicotine (B1678760) bind. nih.gov The binding pocket is lined with specific amino acid residues that form key interactions. The cryo-EM structure of the α6β4 nAChR shows that the pyridine (B92270) ring of nicotine can form a π-π stacking interaction with an aromatic residue like phenylalanine. nih.gov
In the case of this compound, docking would visualize how the molecule orients itself in a target's active site. The carboxylate group of the nicotinic acid core would likely form a critical ionic or hydrogen bond interaction, a common feature for nicotinic acid binding. nih.gov The difluorophenyl moiety would be expected to occupy a hydrophobic pocket. Crucially, the fluorine atoms could participate in favorable halogen bonds with electron-rich atoms (like the carbonyl oxygen of a peptide backbone), potentially increasing binding affinity compared to non-fluorinated analogs. nih.gov Visualization tools allow researchers to pinpoint these interactions and measure their distances, providing a rational basis for the compound's observed or predicted activity.
In Silico Approaches for Rational Drug Design and Lead Optimization
Rational drug design uses the knowledge of a biological target's structure and function to create new, active compounds. In silico approaches are central to this process, particularly in lead optimization, where an initial hit compound with moderate activity is systematically modified to enhance its potency, selectivity, and pharmacokinetic properties. researchgate.netfrontiersin.org
The process often begins with a known active molecule or a "fragment." Nicotinic acid itself can serve as a starting point or lead compound. nih.govnih.gov Computational chemists can then use software to explore "virtual" modifications. For example, starting with the 6-phenylnicotinic acid scaffold, a program could suggest substitutions on the phenyl ring. By evaluating how these substitutions affect the predicted binding affinity and other properties, researchers can prioritize the most promising designs. researchgate.net
The development of a compound like this compound fits perfectly within this paradigm. The addition of the 2,4-difluorophenyl group is a deliberate design choice, likely intended to:
Enhance Binding Affinity: By filling a hydrophobic pocket and potentially forming halogen bonds.
Improve Pharmacokinetics: Fluorine substitution is a common strategy to block metabolic pathways, thereby increasing the drug's half-life.
Modulate Physicochemical Properties: Affecting properties like lipophilicity and pKa.
In silico tools can model these effects, allowing for the iterative refinement of a lead structure to achieve a balance of desired properties before committing to chemical synthesis. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. nih.gov In QSAR, the structure of a molecule is represented by numerical values known as molecular descriptors, which quantify various physicochemical properties like lipophilicity, electronic effects, and steric size. A mathematical model is then generated to relate these descriptors to the observed activity. nih.gov
A QSAR study for a series of 6-arylnicotinic acids would involve:
Synthesizing and testing a set of analogs (e.g., with different substituents on the phenyl ring).
Calculating molecular descriptors for each analog.
Developing a regression model that links the descriptors to the measured biological activity (e.g., IC₅₀).
The resulting QSAR equation can be used to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for activity. For example, a model might reveal that higher lipophilicity and the presence of an electron-withdrawing group on the phenyl ring are positively correlated with potency.
Table 2: Illustrative Data for a Hypothetical QSAR Model of 6-Aryl Nicotinic Acid Derivatives
| Compound | Substituent (X) | LogP (Descriptor 1) | Hammett Constant (σ) (Descriptor 2) | pIC₅₀ (Activity) |
| 1 | -H | 3.1 | 0.00 | 6.5 |
| 2 | -4-F | 3.3 | +0.06 | 6.8 |
| 3 | -4-Cl | 3.8 | +0.23 | 7.1 |
| 4 | -2,4-diF | 3.5 | +0.42 (sum) | 7.4 |
| 5 | -4-CH₃ | 3.6 | -0.17 | 6.2 |
Note: This table is a simplified illustration. A real QSAR study would involve many more compounds and descriptors to build a statistically robust model.
Pharmacokinetic Predictions (e.g., Lipophilicity (Log P) determination and its correlation with activity)
The pharmacokinetic profile of a drug—its absorption, distribution, metabolism, and excretion (ADME)—determines its efficacy and safety. In silico tools are widely used to predict these properties early in the drug discovery process. scienceopen.com One of the most fundamental physicochemical properties influencing ADME is lipophilicity, commonly quantified as the partition coefficient, LogP. nih.gov
LogP measures a compound's relative solubility in a nonpolar solvent (like n-octanol) versus a polar solvent (water). It is a critical predictor of a drug's ability to cross biological membranes, its binding to plasma proteins, and its susceptibility to metabolism. mdpi.comnih.gov While LogP can be measured experimentally, numerous computational algorithms (e.g., CLogP, ALogP, xlogP) can provide rapid predictions. mdpi.comresearchgate.net
For this compound, the two fluorine atoms are expected to significantly increase its lipophilicity compared to the unsubstituted phenyl or parent nicotinic acid structures. This has important implications:
Absorption: Higher lipophilicity can improve absorption through the gut wall, but excessively high LogP can lead to poor aqueous solubility and entrapment in membranes.
Distribution: More lipophilic compounds tend to have a larger volume of distribution (Vdss) and can more readily cross the blood-brain barrier. nih.gov
Metabolism: Highly lipophilic compounds are often more readily metabolized by liver enzymes.
There is often a parabolic relationship between LogP and biological activity; activity increases with LogP up to an optimal point, after which it decreases due to poor solubility or other factors. Computational prediction of LogP for this compound and its analogs is therefore essential for optimizing its pharmacokinetic profile and ensuring it falls within a desirable range for a drug candidate.
Table 3: Comparison of Calculated LogP (cLogP) Values for Nicotinic Acid and Related Compounds
| Compound | cLogP | Predicted Lipophilicity |
| Nicotinic Acid | 0.36 | Low |
| 6-Phenylnicotinic acid | 3.15 | High |
| This compound | 3.52 | High |
Note: cLogP values are estimations and can vary between different calculation software.
Future Research Directions and Emerging Avenues for 6 2,4 Difluorophenyl Nicotinic Acid
Discovery and Validation of Novel Biological Targets
A primary avenue for future research is the identification and validation of new biological targets for 6-(2,4-difluorophenyl)nicotinic acid beyond those traditionally associated with niacin. While niacin is known to interact with the G-protein coupled receptor GPR109A, the unique structural attributes of this difluorinated analog may enable it to interact with other proteins. nih.govnih.gov The field of drug discovery is increasingly focused on modulating complex cellular processes, such as protein-protein interactions (PPIs), which were once considered "undruggable". nih.gov Future studies could employ advanced screening techniques to determine if this compound can modulate such interactions, opening up new therapeutic possibilities. nih.gov
Research into analogous structures provides a roadmap for this exploration. For example, other nicotinic acid derivatives have been investigated for their ability to inhibit targets like vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in angiogenesis and cancer. nih.gov Similarly, compounds containing a difluorophenyl group have shown potent inhibitory activity against Raf kinases, another important cancer target. nih.gov This suggests that screening this compound against a broad panel of kinases and other enzymes could unveil unexpected and valuable biological activities.
| Potential Novel Target Class | Specific Example | Rationale for Investigation |
| Receptor Tyrosine Kinases | VEGFR-2 | Other nicotinic acid derivatives have shown inhibitory potential against VEGFR-2, suggesting a possible role in anti-angiogenic therapy. nih.gov |
| Serine/Threonine Kinases | B-Raf | The presence of the 2,4-difluorophenyl moiety is a feature of known B-Raf inhibitors, indicating a potential for anticancer activity. nih.gov |
| Protein-Protein Interactions | Various | Technological advances now allow for the discovery of small molecules that can modulate PPIs, a fundamental class of targets in many diseases. nih.gov |
| Immune Checkpoints | PD-1/PD-L1 | Given the role of nicotinic acid in modulating immune cells, its derivatives could potentially influence immune checkpoint pathways relevant to oncology. nih.gov |
Development of More Efficient and Sustainable Synthetic Methodologies
The advancement of this compound from a laboratory chemical to a potential therapeutic agent hinges on the development of efficient and environmentally sustainable manufacturing processes. The principles of "green chemistry" are becoming central to pharmaceutical production, aiming to reduce waste and avoid the use of hazardous materials. epa.gov
| Synthetic Approach | Description | Potential Advantages for Synthesizing this compound |
| Traditional Synthesis | Often involves multi-step processes with halogenated intermediates and harsh reagents. | Established but may have lower efficiency and higher environmental impact. |
| Convergent Synthesis | Building the pyridine (B92270) ring and the difluorophenyl group separately before combining them late in the synthesis. | Can improve overall yield and purification efficiency. |
| Green Chemistry Approaches | Utilizes principles like atom economy, catalysis, and avoidance of hazardous solvents and reagents. epa.gov | Reduces waste, improves safety, and lowers environmental footprint. epa.gov |
| Flow Chemistry | Conducting reactions in continuous-flow reactors instead of large batches. | Offers better control over reaction parameters, improved safety, and potential for easier scale-up. |
Exploration of Untapped Therapeutic Applications
While the parent molecule, nicotinic acid, is primarily known for treating dyslipidemia, research has revealed its potential in other areas, including inflammatory diseases and cancer. nih.govnih.gov These findings strongly suggest that this compound should be evaluated for a broader range of therapeutic uses.
The anti-inflammatory potential is a particularly promising avenue. Nicotinic acid can modulate the function of various immune cells, and new derivatives are being explicitly designed and synthesized as potential anti-inflammatory agents with improved properties. nih.govnih.gov Furthermore, the link to cancer is supported by multiple lines of evidence. The GPR109A receptor, a target of niacin, has been shown to act as a tumor suppressor in some contexts. nih.gov Moreover, other nicotinic acid derivatives have demonstrated cytotoxic activity against cancer cell lines by targeting pathways like VEGFR-2. nih.gov The 2,4-difluorophenyl structure itself is found in potent inhibitors of the B-Raf oncogene, reinforcing the rationale for investigating this compound as an anticancer agent. nih.gov There is also emerging interest in the role of niacin in neurodegenerative conditions like Alzheimer's disease, suggesting another potential application. clinicaltrials.gov
| Potential Therapeutic Area | Proposed Mechanism of Action | Supporting Evidence from Related Compounds |
| Inflammatory Diseases | Modulation of immune cells (e.g., macrophages, neutrophils) and inflammatory signaling pathways. | Nicotinic acid has known effects on immune cells nih.gov; new derivatives are being developed as anti-inflammatory agents. nih.gov |
| Oncology | Inhibition of cancer-related kinases (e.g., VEGFR-2, B-Raf) or activation of tumor-suppressor pathways (e.g., via GPR109A). | The 2,4-difluorophenyl group is in B-Raf inhibitors nih.gov; other nicotinic acid derivatives show anticancer activity. nih.govnih.gov |
| Neurodegenerative Disorders | Potential neuroprotective effects, modulation of amyloid and tau pathologies. | Increased dietary niacin intake is correlated with reduced risk of Alzheimer's Disease. clinicaltrials.gov |
| Metabolic Syndrome | Improved lipid profiles (e.g., raising HDL, lowering triglycerides) combined with potential anti-inflammatory benefits. | Nicotinic acid is a broad-spectrum lipid-modifying drug. nih.gov |
Advancement to In Vivo Efficacy Studies and Preclinical Development
To translate promising in vitro data into a viable therapeutic candidate, this compound must undergo rigorous in vivo efficacy studies and preclinical development. This stage is critical for understanding how the compound behaves in a complex biological system.
Animal models are essential for this phase. For instance, if in vitro assays suggest anti-inflammatory activity, this can be tested in vivo using models like carrageenan-induced arthritis in rats. nih.gov Similarly, potential anticancer effects can be evaluated in xenograft mouse models, where human cancer cells are implanted into mice to assess tumor regression. nih.gov
A significant challenge in the preclinical development of nicotinic acid-based compounds is their often complex pharmacokinetics, including rapid absorption and extensive, variable metabolism. nih.govnih.gov Therefore, detailed pharmacokinetic studies for this compound will be essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. For applications targeting the brain, such as Alzheimer's disease, studies must also confirm that the compound can cross the blood-brain barrier and engage its target in the central nervous system. clinicaltrials.gov
| Preclinical Stage | Key Objectives | Example Studies |
| In Vitro Profiling | Determine potency, selectivity, and mechanism of action at the cellular level. | Cell viability assays, enzyme inhibition assays, receptor binding studies. nih.govnih.gov |
| Pharmacokinetics (ADME) | Characterize how the body processes the compound. | Studies in animal models to measure plasma concentrations over time and identify metabolites. nih.govnih.gov |
| In Vivo Efficacy | Demonstrate therapeutic benefit in a living organism. | Xenograft models for cancer nih.gov, induced-inflammation models for anti-inflammatory activity. nih.gov |
| Preliminary Toxicology | Assess the safety profile of the compound. | Acute and repeated-dose toxicity studies in animal models. |
| Target Engagement | Confirm the compound interacts with its intended biological target in vivo. | Measurement of biomarkers or compound levels in target tissues (e.g., cerebrospinal fluid for CNS targets). clinicaltrials.gov |
Design and Synthesis of Next-Generation Derivatives with Enhanced Potency, Selectivity, and Improved Pharmacological Attributes
Medicinal chemistry campaigns for related molecules have successfully improved lead compounds by addressing specific liabilities. nih.gov For this compound, this would involve a systematic structure-activity relationship (SAR) study. Researchers would synthesize a library of analogs by making targeted modifications to different parts of the molecule—for example, by changing the position or type of halogen on the phenyl ring, altering the carboxylic acid group on the pyridine ring, or introducing new functional groups. nih.govnih.gov
For instance, converting the carboxylic acid to an amide or an ester could change the compound's solubility and metabolic profile. Research on other nicotinic acid derivatives has shown that incorporating the core structure into different scaffolds, like pyrazoles, can yield compounds with potent biological activity. nih.gov Through iterative cycles of design, synthesis, and biological testing, it is possible to develop a clinical candidate with a superior profile compared to the original lead compound. nih.gov
| Modification Strategy | Rationale / Desired Improvement | Example from Related Compound Classes |
| Modify the Carboxylic Acid Group | Convert to amides, esters, or bioisosteres to improve metabolic stability, cell permeability, or target binding. | The development of biarylmethanamide TRPM8 antagonists from a carboxylic acid lead. nih.gov |
| Alter Phenyl Ring Substitution | Change the position or nature of the fluorine atoms (e.g., to chlorine or methoxy (B1213986) groups) to fine-tune potency and selectivity. | Studying different substitutions on the phenyl ring of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides identified more potent analogs. nih.gov |
| Introduce New Functional Groups | Add groups to the pyridine or phenyl ring to create new interactions with the biological target or block metabolic sites. | The addition of a pyridine group to stilbene (B7821643) derivatives significantly improved anti-inflammatory effects. nih.gov |
| Scaffold Hopping | Incorporate the key pharmacophore (the difluorophenyl-pyridine motif) into a completely new molecular skeleton. | New 3,5-diphenylpyrazoles were created from a nicotinic acid hydrazide starting material to produce novel antihyperlipidemic agents. nih.gov |
Q & A
Q. What are the common synthetic routes for 6-(2,4-difluorophenyl)nicotinic acid, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, between halogenated nicotinic acid derivatives and 2,4-difluorophenylboronic acid. Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .
- Temperature : Optimal reactivity at 80–100°C to balance reaction rate and side-product formation.
- Solvent system : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .
- Purification : Recrystallization from ethanol/water mixtures improves yield and purity .
Q. What methods are recommended for purifying this compound, and how can its purity be confirmed?
- Methodological Answer :
- Recrystallization : Use ethanol or acetonitrile to exploit solubility differences between the product and impurities.
- HPLC : Reverse-phase C18 columns with a water/acetonitrile gradient (0.1% TFA) for high-resolution separation .
- Purity confirmation :
- ¹H/¹⁹F NMR : Absence of extraneous peaks in the aromatic region (e.g., δ 7.0–8.5 ppm for protons, δ -110 to -125 ppm for fluorine) .
- Mass spectrometry : Exact mass matching [M-H]⁻ ion (theoretical m/z for C₁₂H₇F₂NO₂: 259.04) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : Detects fluorine substitution patterns (e.g., para/meta coupling constants ~12–15 Hz) .
- IR spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks for structural validation .
Advanced Research Questions
Q. How can researchers investigate the electronic effects of the 2,4-difluorophenyl group on the reactivity of the nicotinic acid moiety?
- Methodological Answer :
- Hammett analysis : Compare reaction rates of derivatives with varying substituents to quantify electron-withdrawing effects .
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
- Kinetic isotope effects : Study deuterated analogs to probe mechanistic pathways in acid-base reactions .
Q. When encountering discrepancies in melting point or spectral data, what steps resolve inconsistencies?
- Methodological Answer :
- Verify purity : Re-run HPLC and elemental analysis to exclude impurities or hydrate formation .
- Polymorph screening : Use differential scanning calorimetry (DSC) to identify crystalline forms .
- Cross-validate spectra : Compare ¹H/¹³C NMR with structurally similar compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid) .
Q. What experimental approaches assess the thermal and photochemical stability of this compound?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures under nitrogen/air atmospheres .
- UV-accelerated stability studies : Expose samples to 254 nm UV light and monitor degradation via HPLC .
- Solvent compatibility : Test stability in DMSO, methanol, and buffered aqueous solutions at 4°C and 25°C .
Q. How can SAR studies evaluate the impact of fluorine substitution on bioactivity?
- Methodological Answer :
- Analog synthesis : Prepare derivatives with mono-/di-fluoro substitutions and assess bioactivity (e.g., enzyme inhibition assays) .
- Lipophilicity measurement : Calculate logP values to correlate fluorine’s hydrophobic effects with cellular uptake .
- Crystallographic studies : Resolve ligand-target binding modes to identify fluorine’s role in molecular recognition .
Q. What computational strategies predict interactions of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to screen against protein databases (e.g., COX-2 or kinases) .
- MD simulations : Simulate solvated systems for 100 ns to analyze binding stability and conformational flexibility .
- QSAR modeling : Train models on fluorinated nicotinic acid datasets to predict ADMET properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
